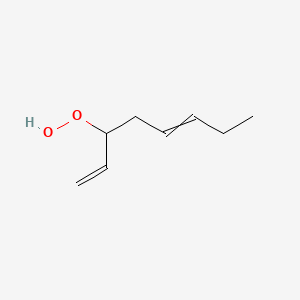
Octa-1,5-diene-3-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-1,5-diene-3-peroxol is an organic compound characterized by its unique structure, which includes a peroxide group attached to a diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octa-1,5-diene-3-peroxol typically involves the reaction of 1,5-cyclooctadiene with hydrogen peroxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and process optimization techniques helps in scaling up the production while maintaining the desired properties of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Octa-1,5-diene-3-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of epoxides or other oxygenated products.
Reduction: Reduction of the peroxide group can yield alcohols or other reduced species.
Substitution: The diene system can undergo substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield epoxides, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Octa-1,5-diene-3-peroxol has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through oxidation and substitution reactions.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative and reductive capabilities.
Mecanismo De Acción
The mechanism of action of Octa-1,5-diene-3-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS), which can induce oxidative stress in biological systems. This property is exploited in both research and potential therapeutic applications. The diene system also allows for various chemical transformations, making the compound versatile in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Octa-1,5-diene-3-peroxol include:
1,5-Cyclooctadiene: A precursor in the synthesis of this compound, known for its use in organometallic chemistry.
Oct-1-en-3-ol: Another compound with a similar structure, used in marine algae research for its role in chemical signaling.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a diene system and a peroxide group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
143228-51-7 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-hydroperoxyocta-1,5-diene |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(4-2)10-9/h4-6,8-9H,2-3,7H2,1H3 |
Clave InChI |
RCDVNIBOJHYTEE-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC(C=C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


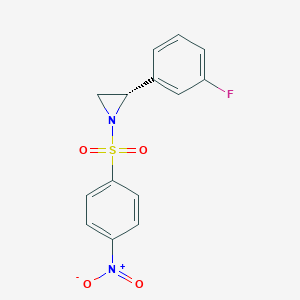

![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
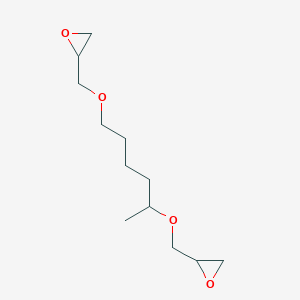
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
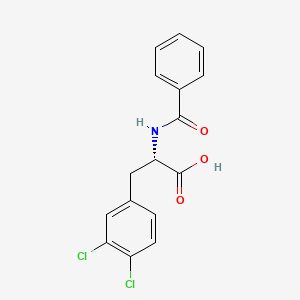
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
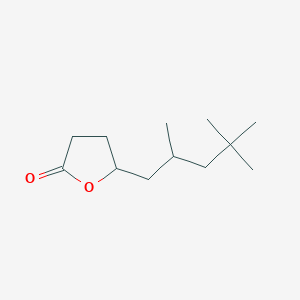
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
